molecular formula C9H10ClF3N2 B6353853 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride CAS No. 1171439-30-7

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride

Cat. No.: B6353853
CAS No.: 1171439-30-7
M. Wt: 238.64 g/mol
InChI Key: CBGWQLJWKKCYBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetamidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride typically involves the reaction of 2-(2-Trifluoromethyl-phenyl)acetonitrile with an appropriate amidine source under acidic conditions. The reaction is often carried out in the presence of hydrochloric acid to facilitate the formation of the hydrochloride salt. The process may involve several steps, including the preparation of intermediates and purification stages to obtain the final product with high purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms, potentially altering its chemical properties.

    Substitution: The trifluoromethyl group or other substituents on the phenyl ring can be replaced by other functional groups through substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted phenylacetamidine derivatives.

Scientific Research Applications

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.

    Industry: The compound is used in the development of agrochemicals, materials science, and other industrial applications.

Mechanism of Action

The mechanism of action of 2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially affecting its biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted phenylacetamidine derivatives and related compounds with different substituents on the phenyl ring.

Uniqueness

2-(2-Trifluoromethyl-phenyl)-acetamidine hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[2-(trifluoromethyl)phenyl]ethanimidamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3N2.ClH/c10-9(11,12)7-4-2-1-3-6(7)5-8(13)14;/h1-4H,5H2,(H3,13,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGWQLJWKKCYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=N)N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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